(2-Chloro-6-ethylphenyl)methanol

Description

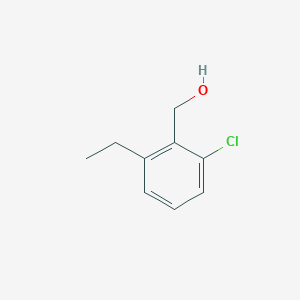

(2-Chloro-6-ethylphenyl)methanol (CAS Registry No. 1268862-18-5) is a substituted benzyl alcohol with the molecular formula C₉H₁₁ClO and a molecular weight of 170.64 g/mol. Structurally, it features a chlorinated aromatic ring with an ethyl substituent at the 6-position and a hydroxymethyl (–CH₂OH) group at the 2-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry. For instance, it serves as a coupling partner in palladium-catalyzed reactions to form complex molecules like spiro-cyclic amine derivatives, which are investigated as S1P5 receptor agonists for treating cognitive disorders .

Properties

Molecular Formula |

C9H11ClO |

|---|---|

Molecular Weight |

170.63 g/mol |

IUPAC Name |

(2-chloro-6-ethylphenyl)methanol |

InChI |

InChI=1S/C9H11ClO/c1-2-7-4-3-5-9(10)8(7)6-11/h3-5,11H,2,6H2,1H3 |

InChI Key |

BPXKJRSAYSPRKV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)Cl)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

(2-Chloro-6-methylphenyl)methanol (CAS: 77206-89-4)

- Molecular Formula : C₈H₉ClO

- Molecular Weight : 156.61 g/mol

- Key Differences : The methyl substituent at the 6-position reduces steric bulk compared to the ethyl group in the target compound. This difference influences reactivity in coupling reactions; for example, smaller substituents may enhance reaction rates in metal-catalyzed syntheses due to reduced steric hindrance .

(2-Chloro-6-cyclopropylphenyl)methanol (CAS: 1268866-25-6)

- Molecular Formula : C₁₀H₁₁ClO

- Molecular Weight : 182.65 g/mol

- Cyclopropane’s electron-withdrawing character may modulate the aromatic ring’s reactivity in electrophilic substitutions compared to the ethyl group .

Heteroaromatic Analogues: Pyridine Derivatives

(2,4-Dichloro-6-methylpyridin-3-yl)methanol (CAS: 374800-25-6)

- Molecular Formula: C₇H₇Cl₂NO

- Molecular Weight : 208.05 g/mol

- Key Differences : Replacing the benzene ring with pyridine introduces a nitrogen atom, enhancing polarity and basicity. This structural change impacts solubility in polar solvents and reactivity in acid-catalyzed reactions .

Functional Group Variations: Hydroxyacetophenones

[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS: 50317-52-7)

- Molecular Formula : C₉H₉ClO₃

- Molecular Weight : 200.62 g/mol

- Key Differences: The presence of a ketone (–COCH₃) instead of a hydroxymethyl group alters chemical behavior. Hydroxyacetophenones exhibit higher melting points (97–110°C) due to increased hydrogen bonding, contrasting with the lower melting points typical of benzyl alcohols .

Substituent Effects: Nitro- and Amino-Substituted Derivatives

2-(2-Chloro-6-nitrophenyl)ethanol (CAS: 1000527-68-3)

- Molecular Formula: C₈H₈ClNO₃

- Molecular Weight : 201.61 g/mol

- Key Differences: The nitro group (–NO₂) is strongly electron-withdrawing, making the aromatic ring less reactive toward electrophilic substitution compared to the ethyl-substituted compound. This derivative is more acidic due to resonance stabilization of the conjugate base .

2-(2-Amino-6-chlorophenyl)ethanol (CAS: 100376-53-2)

- Molecular Formula: C₈H₁₀ClNO

- Molecular Weight : 171.63 g/mol

- Key Differences: The amino group (–NH₂) is electron-donating, increasing the ring’s electron density and reactivity toward electrophiles. This compound may exhibit greater solubility in aqueous media compared to the ethyl-substituted analogue .

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.